(R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid
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Overview
Description
®-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is of interest due to its structural analogy with phosphate moieties and its coordination properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis . Another method includes the Michaelis–Arbuzov reaction, catalytic cross-coupling reactions, and Mannich-type condensation .
Industrial Production Methods
Industrial production of phosphonic acids often employs direct methods using phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond . The McKenna procedure is also widely used in industrial settings due to its efficiency and convenience .
Chemical Reactions Analysis
Types of Reactions
®-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atom.
Substitution: Electrophilic substitution reactions with benzyl halides in the presence of H3PO3 lead to the formation of diarylmethanes.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, methanol, and HCl for dealkylation, as well as ethyl bromoacetate for substitution reactions . Reaction conditions vary depending on the desired product, with temperatures ranging from 80°C to 140°C .
Major Products Formed
Major products formed from these reactions include various phosphonic acid derivatives, such as diarylmethanes and phosphorylated alcohols .
Scientific Research Applications
®-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: Used in the synthesis of polymers and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential use in drug design and as a bioisostere in medicinal chemistry.
Industry: Utilized in the production of flame retardants, plasticizers, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of ®-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a radical scavenger, reducing the formation of harmful radicals and protecting biological molecules from oxidative damage . Additionally, it can inhibit the growth of fungi by altering fungal metabolism and reducing the synthesis of macromolecular materials .
Comparison with Similar Compounds
Similar Compounds
Phosphinic Acids: These compounds have similar bioisosteric properties and are used in medicinal chemistry.
Phosphonates: Structurally similar to phosphonic acids, phosphonates are used in various industrial applications.
Uniqueness
®-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid is unique due to its specific structural features, which confer distinct coordination properties and reactivity. Its ability to form stable complexes with metals and its bioactive properties make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C4H10ClO4P |
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Molecular Weight |
188.55 g/mol |
IUPAC Name |
[(2R)-1-chloropropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C4H10ClO4P/c1-4(2-5)9-3-10(6,7)8/h4H,2-3H2,1H3,(H2,6,7,8)/t4-/m1/s1 |
InChI Key |
XBGCZDMSSITPCX-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CCl)OCP(=O)(O)O |
Canonical SMILES |
CC(CCl)OCP(=O)(O)O |
Origin of Product |
United States |
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